
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide: is an organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide typically involves the reaction of 3-fluorobenzaldehyde with difluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanethioamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is used as a building block in organic synthesis. It is valuable for the development of new fluorinated compounds and for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology:
In biological research, this compound is used to investigate the interactions of fluorinated compounds with biological molecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine:
Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparación Con Compuestos Similares
- 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(2-fluorophenyl)ethanethioamide
- 2,2-Difluoro-2-(3-chlorophenyl)ethanethioamide
Uniqueness:
2,2-Difluoro-2-(3-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group. This configuration imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in its analogs .
Propiedades
Número CAS |
1334148-20-7 |
|---|---|
Fórmula molecular |
C8H6F3NS |
Peso molecular |
205.20 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
Clave InChI |
OMJZSGCVSYJLKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(C(=S)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


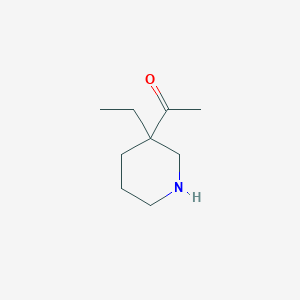
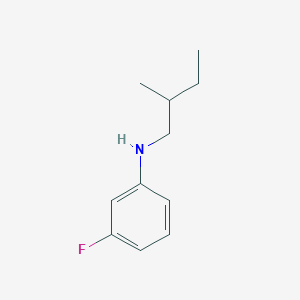


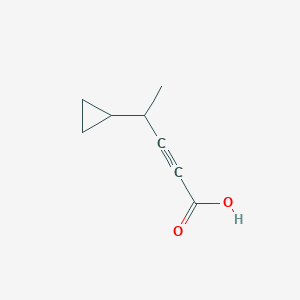
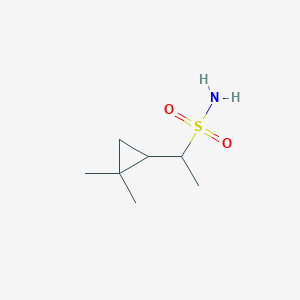
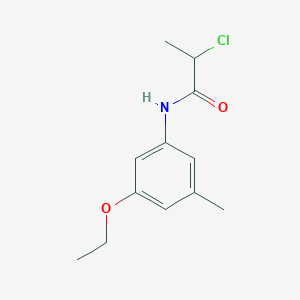

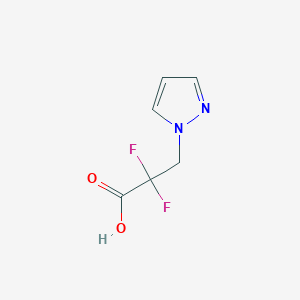
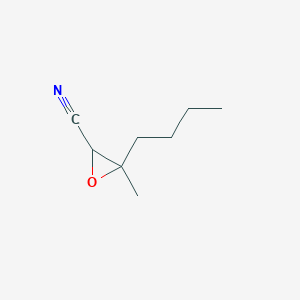
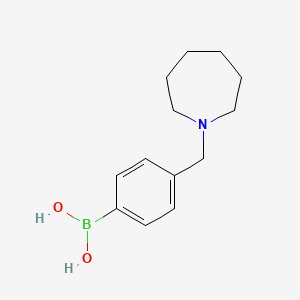

![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

